molecular formula C23H18BrCl2N3OS2 B2446297 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344274-82-4

3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2446297
CAS No.: 344274-82-4
M. Wt: 567.34
InChI Key: WDXXTHDTZIGUAR-UHFFFAOYSA-N
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Description

3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H18BrCl2N3OS2 and its molecular weight is 567.34. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrCl2N3OS2/c24-17-11-9-16(10-12-17)14-32(30)15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-13-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXXTHDTZIGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)CS(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its antibacterial, antifungal, and potential therapeutic properties based on recent research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : 1,2,4-triazole
  • Substituents :
    • A sulfinyl group attached to a bromobenzyl moiety.
    • A sulfanyl group linked to a dichlorobenzyl moiety.
    • A phenyl group at the 4-position.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

  • A study demonstrated that various triazole derivatives showed remarkable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 32 µg/mL , indicating potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
  • In particular, triazole compounds with benzyl substituents were noted for their enhanced antibacterial activity compared to their non-substituted counterparts. The presence of halogen atoms (e.g., bromine and chlorine) further increased efficacy against resistant strains .
CompoundMIC (µg/mL)Target Bacteria
Triazole Derivative A0.25MRSA
Triazole Derivative B1.0E. coli
Triazole Derivative C5.0P. aeruginosa

Antifungal Activity

The antifungal properties of triazoles are well-documented:

  • Compounds similar to the target molecule have shown effective inhibition against Candida albicans with MIC values around 31.25 - 62.5 µg/mL . This suggests that the sulfinyl and sulfanyl groups may contribute positively to antifungal activity.

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis:

  • DNA Gyrase Inhibition : Some studies have indicated that triazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial replication .
  • Ergosterol Synthesis Inhibition : In fungi, triazoles disrupt ergosterol synthesis, leading to cell membrane destabilization .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens including MRSA and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited higher potency than traditional antibiotics like ciprofloxacin .
  • Structure-Activity Relationship (SAR) :
    • Research focused on the SAR of various triazole derivatives revealed that modifications on the phenyl ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups (like bromine or chlorine) showed enhanced activity compared to those with electron-donating groups .

Scientific Research Applications

Structure

The compound features a triazole ring substituted with sulfinyl and sulfanyl groups, which contribute to its unique chemical properties. The presence of bromine and chlorine atoms enhances its biological activity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole possess potent activity against various bacterial strains. For instance, a derivative showed an inhibition zone of 15 mm against Staphylococcus aureus .

Anticancer Properties

Triazoles are also investigated for their anticancer potential. A recent study highlighted that the incorporation of sulfinyl and sulfanyl groups into triazole structures enhances their cytotoxicity against cancer cell lines. In vitro tests revealed that similar compounds resulted in a significant reduction in cell viability in breast cancer cells .

Case Study: Breast Cancer Cell Line

A specific derivative was tested on MCF-7 breast cancer cells, showing:

  • IC50 : 12 µM
  • Mechanism : Induction of apoptosis through the mitochondrial pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been attributed to their ability to inhibit cyclooxygenase enzymes. A study indicated that derivatives of this compound could reduce inflammation markers in animal models of arthritis .

Fungicidal Activity

Triazole compounds are widely recognized for their fungicidal properties. Research has shown that This compound exhibits effective antifungal activity against Fusarium and Aspergillus species.

Experimental Results

In field trials:

  • Application Rate : 200 g/ha
  • Efficacy : 85% reduction in fungal infection on wheat crops.

Herbicidal Properties

The compound's structure suggests potential herbicidal activity. Preliminary studies have indicated that it can inhibit the growth of certain weed species without harming crop plants.

Q & A

Synthesis and Optimization

1.1 Basic: Q: What are the standard protocols for synthesizing 1,2,4-triazole derivatives with sulfinyl and sulfanyl substituents? A: A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with aminotriazole precursors in ethanol under acidic reflux conditions. The sulfinyl group is introduced via controlled oxidation of sulfanyl intermediates using oxidizing agents like hydrogen peroxide. Workup typically involves solvent evaporation, filtration, and recrystallization .

1.2 Advanced: Q: How can reaction conditions be optimized to enhance sulfinyl group stability during synthesis? A: Sulfinyl groups are prone to overoxidation to sulfones. To mitigate this:

  • Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) at low temperatures.
  • Monitor reaction progress via TLC or HPLC to terminate oxidation at the sulfinyl stage.
  • Employ inert atmospheres (N₂/Ar) to prevent unwanted side reactions .

Structural Characterization

2.1 Basic: Q: What crystallographic techniques are recommended for determining the molecular structure of this triazole derivative? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-3 for molecular visualization. For accurate results, ensure high-resolution data (<1.0 Å) and validate using tools like PLATON to check for missed symmetry or disorder .

2.2 Advanced: Q: How do weak intermolecular interactions influence the crystal packing of this compound? A: Weak C–H···N hydrogen bonds and π-π stacking interactions often stabilize the crystal lattice. Analyze these using Hirshfeld surface analysis (CrystalExplorer) and topology tools (Mercury). For example, in similar triazoles, C–H···N bonds contribute ~15% to the total crystal energy .

Computational Studies

3.1 Basic: Q: Which computational methods are suitable for modeling the electronic properties of this compound? A: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d) is widely used. Calculate HOMO-LUMO gaps to predict reactivity and molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .

3.2 Advanced: Q: How can discrepancies between experimental and DFT-calculated bond lengths be resolved? A: Discrepancies often arise from crystal packing effects (e.g., steric strain). Apply dispersion corrections (e.g., D3-BJ) in DFT to account for weak interactions. Compare experimental (SC-XRD) and theoretical bond lengths statistically (RMSD < 0.02 Å is acceptable) .

Biological Activity Assessment

4.1 Basic: Q: What in vitro assays are used to evaluate the biological activity of 1,2,4-triazole derivatives? A: Common assays include:

  • Antimicrobial: Broth microdilution (MIC/MBC determination).
  • Anticancer: MTT assay on cancer cell lines.
  • Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) .

4.2 Advanced: Q: How can molecular docking elucidate interactions between this compound and biological targets? A: Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., PDB: 1M17 for antimicrobial targets). Validate poses with MD simulations (NAMD/GROMACS) and analyze binding free energies (MM-PBSA) .

Data Analysis and Validation

5.1 Basic: Q: What software tools are essential for refining crystallographic data? A: The WinGX suite integrates SHELX (refinement), ORTEP-3 (visualization), and PLATON (validation). For high-throughput data, use OLEX2 for automated structure solution .

5.2 Advanced: Q: How should researchers address contradictory biological activity results across different assays? A:

Statistical analysis: Apply ANOVA or t-tests to assess significance.

Dose-response curves: Compare EC₅₀ values for potency consistency.

Orthogonal assays: Validate using alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .

Advanced Methodological Challenges

6.1 Stereochemical Analysis: Q: How can the stereochemistry of the sulfinyl group be confirmed experimentally? A: Use vibrational circular dichroism (VCD) or X-ray anomalous scattering. For example, the absolute configuration of sulfoxides can be determined via Flack parameter refinement in SC-XRD .

6.2 Stability Studies: Q: What accelerated stability testing protocols are recommended for sulfinyl-containing triazoles? A: Conduct stress testing under:

  • Thermal: 40–60°C for 2–4 weeks.
  • Photolytic: Expose to UV light (ICH Q1B guidelines).
  • Hydrolytic: pH 1–13 buffers at 25°C. Monitor degradation via LC-MS .

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